Physicochemical Properties and Applications of (R)-4-Fluoroindan-1-amine Hydrochloride: A Technical Guide for Drug Development
Physicochemical Properties and Applications of (R)-4-Fluoroindan-1-amine Hydrochloride: A Technical Guide for Drug Development
Executive Summary
(R)-4-Fluoroindan-1-amine hydrochloride (CAS: 1637540-45-4) is a highly specialized chiral building block utilized extensively in neuropharmacology and drug development[1]. As a fluorinated derivative of the indanamine pharmacophore, it serves as a critical intermediate in the synthesis of monoamine oxidase B (MAO-B) inhibitors, such as fluorinated analogs of rasagiline[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, validated synthetic workflows, and self-validating analytical protocols required for stringent quality control.
Structural Causality & Physicochemical Profile
The molecular architecture of (R)-4-Fluoroindan-1-amine hydrochloride is deliberately engineered to optimize pharmacokinetics and target engagement in central nervous system (CNS) applications. Every structural feature serves a specific, mechanistic purpose:
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The Indanamine Core: The rigid bicyclic ring restricts the conformational freedom of the amine, ensuring highly predictable and stereospecific interactions within the tight active sites of target enzymes like MAO-B[3].
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The 4-Fluoro Substitution (Metabolic & Electronic Causality): Fluorine's high electronegativity and small Van der Waals radius introduce a strong electron-withdrawing inductive effect (-I). While the unsubstituted indan-1-amine has an experimental pKa of 9.21[4], the -I effect of the 4-fluoro substitution pulls electron density away from the amine nitrogen, lowering the pKa to approximately 8.5–8.8. This calculated shift is critical: it increases the fraction of the un-ionized free base at physiological pH (7.4), directly enhancing lipophilicity and blood-brain barrier (BBB) permeability. Furthermore, fluorine at the 4-position blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the molecule's metabolic half-life.
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The Hydrochloride Salt (Formulation Causality): Free base indanamines are prone to oxidative degradation and exhibit poor aqueous solubility. Conversion to the hydrochloride salt yields a stable, highly crystalline solid that resists oxidation and provides the high aqueous solubility required for oral drug formulation and physiological dissolution[5].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound[1][4][5]:
| Property | Value / Description | Causality / Significance |
| CAS Number | 1637540-45-4 | Unique registry identifier for the (R)-HCl salt. |
| Molecular Formula | C9H11ClFN (C9H10FN • HCl) | Defines the stoichiometric salt ratio. |
| Molecular Weight | 187.64 g/mol | Low MW ensures high ligand efficiency and BBB crossing. |
| Appearance | White to off-white crystalline solid | Indicates high purity and stable crystal lattice. |
| Solubility | Soluble in H₂O, Methanol, DMSO | HCl salt formation ensures bioavailability and assay compatibility. |
| Estimated pKa | ~8.5 – 8.8 | Lowered from 9.21 (unsubstituted) due to F-inductive effect. |
| Stereochemistry | (R)-Enantiomer | Dictates stereospecific binding to MAO-B active site. |
Synthetic Workflow & Chiral Resolution
The isolation of the pure (R)-enantiomer requires a rigorous, self-validating synthetic workflow. The following step-by-step methodology outlines the reductive amination and subsequent chiral resolution.
Step-by-Step Methodology
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Reductive Amination: React 4-fluoro-1-indanone with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in anhydrous methanol at 25°C for 12 hours. Quench with 1M NaOH, extract with ethyl acetate, and concentrate to yield racemic 4-fluoroindan-1-amine.
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Chiral Resolution (Self-Validating Step): Dissolve the racemic mixture in hot ethanol. Add 0.5 equivalents of (L)-tartaric acid. Allow the solution to cool slowly to 5°C over 24 hours to precipitate the (R)-amine (L)-tartrate diastereomeric salt.
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Self-Validation: Measure the optical rotation of the remaining mother liquor. If the specific rotation does not reach the theoretical negative value for the (S)-enriched remainder, the precipitation is incomplete, acting as an automatic trigger to reheat and adjust the solvent ratio before proceeding.
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Salt Exchange: Suspend the isolated (R)-amine (L)-tartrate salt in water, basify to pH 12 with 2M NaOH to liberate the free base, and extract into dichloromethane (DCM).
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Hydrochloride Formation: Bubble anhydrous HCl gas through the DCM solution (or add ethereal HCl) at 0°C until precipitation is complete. Filter and dry under vacuum to yield (R)-4-Fluoroindan-1-amine hydrochloride.
Figure 1: Synthetic workflow from 4-Fluoro-1-indanone to the isolated (R)-HCl salt.
Pharmacodynamics & Neuropharmacological Application
(R)-4-Fluoroindan-1-amine is predominantly utilized as a precursor to synthesize 4-fluoro-N-propargyl-1-aminoindan (4-fluororasagiline)[2]. This class of compounds acts as irreversible, selective inhibitors of MAO-B, an enzyme responsible for the oxidative deamination of dopamine in the brain[3].
The inclusion of the fluorine atom does not merely improve metabolic stability; it has been actively leveraged in Positron Emission Tomography (PET) imaging. By utilizing [18F]-labeled fluororasagiline, researchers can map MAO-B distribution in vivo, providing a critical biomarker for neuroinflammation and neurodegenerative diseases like Parkinson's and Alzheimer's[3].
Figure 2: Mechanism of action for (R)-4-Fluoroindan-1-amine derivatives in MAO-B inhibition.
Self-Validating Analytical Protocols for Quality Control
To ensure the chiral integrity of the synthesized API, enantiomeric excess (ee) must be rigorously quantified. The following High-Performance Liquid Chromatography (HPLC) protocol utilizes a self-validating bracketing system to guarantee data trustworthiness.
Chiral HPLC Methodology
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Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The diethylamine suppresses peak tailing by masking residual silanols.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm.
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Sample Preparation: Dissolve 1 mg of (R)-4-Fluoroindan-1-amine HCl in 1 mL of mobile phase.
The Self-Validating System (System Suitability Test)
A protocol is only as reliable as its internal controls. This method requires a System Suitability Test (SST) injection of a racemic standard prior to, and immediately following, the pure (R)-sample sequence.
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Inject Racemic Standard: The chromatogram must display two distinct peaks with a resolution factor ( Rs ) ≥1.5 .
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Inject (R)-Sample: Calculate the enantiomeric excess using the formula: ee%=AreaR+AreaSAreaR−AreaS×100 .
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Causality of Validation: If the sample shows 100% (R)-enantiomer and 0% (S)-enantiomer, the result is only trustworthy because the bracketing racemic injections prove the column has not lost its resolving power. If the post-run racemic injection fails the Rs≥1.5 criteria, the entire sample batch data is automatically invalidated, ensuring absolute scientific integrity.
References
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PubChem. "(+-)-1-Aminoindan - Computed and Experimental Properties". National Institutes of Health (NIH). URL:[Link]
- Google Patents. "Extended release formulations of rasagiline and uses thereof (US20120301542A1)". United States Patent and Trademark Office.
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Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. "SELEGILINE BINDING TO MONOAMINE OXIDASE ENZYME IN THE REAR VIEW MIRROR". RJLBpCS. URL:[Link]
Sources
- 1. (1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1637540-45-4 [sigmaaldrich.com]
- 2. US20120301542A1 - Extended release formulations of rasagiline and uses thereof - Google Patents [patents.google.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 5. vwr.com [vwr.com]

